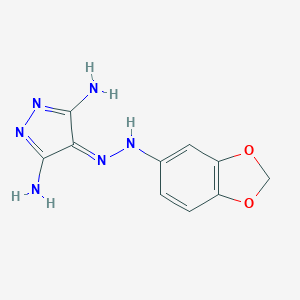![molecular formula C20H16N4O B292315 5-(3-Methoxyphenyl)-7-phenylpyrido[2,3-d]pyrimidin-4-ylamine](/img/structure/B292315.png)
5-(3-Methoxyphenyl)-7-phenylpyrido[2,3-d]pyrimidin-4-ylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Methoxyphenyl)-7-phenylpyrido[2,3-d]pyrimidin-4-ylamine is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as PDP or PDPK1 inhibitor and has been extensively studied for its biochemical and physiological effects.
作用機序
The mechanism of action of 5-(3-Methoxyphenyl)-7-phenylpyrido[2,3-d]pyrimidin-4-ylamine involves the inhibition of PDPK1. PDPK1 is a protein kinase that plays a crucial role in the activation of various signaling pathways. PDPK1 is involved in the activation of Akt, a protein kinase that plays a crucial role in the regulation of cell survival, proliferation, and differentiation. The inhibition of PDPK1 by 5-(3-Methoxyphenyl)-7-phenylpyrido[2,3-d]pyrimidin-4-ylamine leads to the inhibition of Akt and other downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(3-Methoxyphenyl)-7-phenylpyrido[2,3-d]pyrimidin-4-ylamine have been extensively studied. This compound has been shown to have potential therapeutic applications in cancer, diabetes, and other diseases. The inhibition of PDPK1 by 5-(3-Methoxyphenyl)-7-phenylpyrido[2,3-d]pyrimidin-4-ylamine leads to the inhibition of Akt and other downstream signaling pathways. This inhibition leads to the inhibition of cell survival, proliferation, and differentiation. The compound has also been shown to have potential anti-inflammatory effects.
実験室実験の利点と制限
5-(3-Methoxyphenyl)-7-phenylpyrido[2,3-d]pyrimidin-4-ylamine has several advantages and limitations for lab experiments. The compound is easy to synthesize and has a high purity. The compound has been extensively studied, and its mechanism of action is well understood. The compound has potential therapeutic applications in cancer, diabetes, and other diseases. The limitations of the compound include its potential toxicity and limited solubility in water.
将来の方向性
There are several future directions for the research on 5-(3-Methoxyphenyl)-7-phenylpyrido[2,3-d]pyrimidin-4-ylamine. The compound has potential therapeutic applications in cancer, diabetes, and other diseases. Future research could focus on the development of more potent and selective inhibitors of PDPK1. The compound could also be studied for its potential applications in other diseases, such as inflammatory diseases. The compound could also be studied for its potential applications in combination therapy with other drugs.
合成法
The synthesis of 5-(3-Methoxyphenyl)-7-phenylpyrido[2,3-d]pyrimidin-4-ylamine involves a series of chemical reactions. The starting material for the synthesis is 3-methoxybenzaldehyde and 2-aminopyridine. The reaction involves the condensation of 3-methoxybenzaldehyde with 2-aminopyridine in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The resulting intermediate is then subjected to a cyclization reaction using chloroacetyl chloride in the presence of triethylamine. The final product is obtained by the reduction of the resulting intermediate using lithium aluminum hydride.
科学的研究の応用
5-(3-Methoxyphenyl)-7-phenylpyrido[2,3-d]pyrimidin-4-ylamine has been extensively studied for its potential applications in scientific research. This compound is known to inhibit PDPK1, a protein kinase that plays a crucial role in various cellular processes. PDPK1 is involved in the regulation of cell survival, proliferation, and differentiation. The inhibition of PDPK1 by 5-(3-Methoxyphenyl)-7-phenylpyrido[2,3-d]pyrimidin-4-ylamine has been shown to have potential therapeutic applications in cancer, diabetes, and other diseases.
特性
分子式 |
C20H16N4O |
|---|---|
分子量 |
328.4 g/mol |
IUPAC名 |
5-(3-methoxyphenyl)-7-phenylpyrido[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C20H16N4O/c1-25-15-9-5-8-14(10-15)16-11-17(13-6-3-2-4-7-13)24-20-18(16)19(21)22-12-23-20/h2-12H,1H3,(H2,21,22,23,24) |
InChIキー |
YSHDFHHZDNVCHO-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=CC(=NC3=C2C(=NC=N3)N)C4=CC=CC=C4 |
正規SMILES |
COC1=CC=CC(=C1)C2=CC(=NC3=NC=NC(=C23)N)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-Chloro-3,7-dimethyl-2-(1-pyrrolidinyl)[1,8]naphthyridine](/img/structure/B292236.png)
![(3Z)-2-amino-7-imino-3-[(3-methoxyphenyl)hydrazinylidene]pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B292240.png)

![(4Z)-5-imino-1-phenyl-4-[[3-(trifluoromethyl)phenyl]hydrazinylidene]pyrazol-3-amine](/img/structure/B292244.png)
![1-[4-[(4-chlorophenyl)hydrazinylidene]-5-(phenylcarbamoylamino)pyrazol-3-yl]-3-phenylurea](/img/structure/B292245.png)
![1-[4-[(4-methylphenyl)hydrazinylidene]-5-(phenylcarbamoylamino)pyrazol-3-yl]-3-phenylurea](/img/structure/B292246.png)
![(3E)-5-methyl-3-[(4-methylphenyl)hydrazinylidene]-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione](/img/structure/B292248.png)
![(3E)-5-methyl-3-(phenylhydrazinylidene)-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione](/img/structure/B292249.png)
![(3E)-3-[(4-ethoxyphenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione](/img/structure/B292251.png)
![(3E)-3-[(3-chlorophenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione](/img/structure/B292252.png)
![(3E)-3-[(3-methoxyphenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione](/img/structure/B292253.png)
![(3Z)-3-[(2-fluorophenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione](/img/structure/B292254.png)